molecular formula C8H15N3O B1468042 (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine CAS No. 1343316-82-4

(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1468042
CAS No.: 1343316-82-4
M. Wt: 169.22 g/mol
InChI Key: DQJPPSOIAJGPKS-UHFFFAOYSA-N
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Description

(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and oncology research. It serves as a crucial synthetic intermediate in the development of novel small-molecule therapeutics designed to target aberrant cell signaling pathways. Recent peer-reviewed research highlights the application of this specific pyrazolylmethanamine scaffold in the discovery of potent and selective inhibitors of the β-catenin/BCL9 protein-protein interaction (PPI), a key node in the Wnt/β-catenin signaling pathway . The hyperactivation of the Wnt/β-catenin pathway is strongly associated with cancer invasion and metastasis . The compound acts as a core structural element in advanced inhibitors, such as the drug-like molecule ZW4864, which has been shown to selectively disrupt the β-catenin/BCL9 PPI. This disruption dose-dependently suppresses β-catenin signaling, downregulates oncogenic target genes, and abrogates the invasiveness of β-catenin-dependent cancer cells in vitro. Furthermore, derivatives featuring this amine, including analogues with N-ethoxyethyl substitutions, have demonstrated low micromolar inhibitory affinities in biochemical assays, confirming the value of this chemical moiety in optimizing binding interactions within the BCL9-binding surface of β-catenin . The molecular identifier (SMILES) for this compound is CCOCCn1cc(cn1)CN . This product is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

[1-(2-ethoxyethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-2-12-4-3-11-7-8(5-9)6-10-11/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJPPSOIAJGPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways relevant to its therapeutic effects .

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as lung, colorectal, and breast cancers.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)0.42
HepG2 (Liver)0.67
A549 (Lung)0.55

The mechanism underlying these effects often involves inhibition of key signaling pathways associated with cancer proliferation and survival, such as the β-catenin signaling pathway .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Case Study: In Vivo Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of this pyrazole derivative in a rat model of paw edema, it was found to significantly reduce swelling compared to control groups, suggesting its potential utility in treating inflammatory conditions .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
E. coli32
S. aureus16
P. aeruginosa64

Scientific Research Applications

The compound (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its roles in medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For example, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been investigated. A study highlighted that certain pyrazole compounds possess significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic enzymes.

Neurological Applications

Another area of interest is the potential neuroprotective effects of this compound. Research has shown that pyrazole derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Herbicidal Activity

In agricultural research, pyrazole-based compounds have been evaluated for their herbicidal properties. Studies indicate that these compounds can effectively inhibit the growth of certain weed species by interfering with their metabolic pathways. A notable case study demonstrated that a related pyrazole derivative significantly reduced the biomass of common agricultural weeds when applied at specific concentrations.

Insecticidal Properties

The insecticidal potential of pyrazole derivatives has also been documented. Research has shown that these compounds can act as effective insecticides against pests like aphids and beetles. The mode of action typically involves neurotoxic effects that disrupt normal insect physiology.

Synthesis of Novel Materials

In materials science, this compound has been utilized in the synthesis of novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties due to the incorporation of pyrazole moieties, which can improve performance in various applications such as coatings and composites.

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for its use in catalysis. Studies have shown that metal complexes derived from pyrazole ligands demonstrate catalytic activity in various organic transformations, including cross-coupling reactions and oxidation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine , highlighting variations in substituents, physicochemical properties, and biological relevance:

Compound Name Substituents Molecular Formula Key Properties/Activity Reference
This compound (Target) 1-(2-ethoxyethyl), 4-methanamine C₈H₁₅N₃O Ether group enhances polarity; potential PI3Kγ inhibition inferred from core pharmacophore
1-[1-(2-Propyn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride 1-propargyl, 4-methanamine (dihydrochloride salt) C₇H₁₁Cl₂N₃ Propargyl group reduces solubility vs. ethoxyethyl; salt form improves crystallinity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate 1,3-dimethyl, 4-methanamine (oxalate salt) C₆H₁₁N₃·C₂H₂O₄ Methyl groups increase lipophilicity; oxalate salt enhances stability
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine 1-(2-fluoroethyl), 4-methanamine C₆H₁₀FN₃ Fluorine introduces electronegativity, potentially altering metabolic stability
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1-(3-methoxyphenyl), 4-(N-methylmethanamine) C₁₂H₁₅N₃O Aryl substitution enhances π-π interactions; methylamine reduces hydrogen-bonding capacity
N-Methyl-1-(1-(2-methylphenyl)-1H-pyrazol-4-yl)methanamine 1-(2-methylphenyl), 4-(N-methylmethanamine) C₁₂H₁₅N₃ Bulky aryl group increases steric hindrance; calculated density: 1.07 g/cm³
1-[1,3-Dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine 1,3-dimethyl, 5-(4-methylpiperazinyl), 4-methanamine C₁₁H₂₁N₅ Piperazinyl group introduces basicity; potential for enhanced receptor binding
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine (hemihydrochloride) 1-ethyl, 3-methyl, 4-methanamine C₇H₁₃N₃·HCl Simple alkyl groups optimize logP; hydrochloride salt improves aqueous solubility

Key Structural and Functional Insights :

Fluoroethyl substitution introduces electronegativity but may reduce metabolic stability due to fluorine’s inductive effects.

Impact on Pharmacological Activity: The (1H-pyrazol-4-yl)methanamine core is critical for PI3Kγ inhibition . Substitutions like 4-methylpiperazinyl or 3-methoxyphenyl may modulate target affinity or selectivity.

Salt Forms and Stability :

  • Dihydrochloride or oxalate salts enhance crystallinity and stability, whereas free bases (e.g., target compound) may require formulation optimization for drug delivery.

Aryl vs. Alkyl Substitutions :

  • Aryl groups (e.g., 2-methylphenyl ) increase lipophilicity and steric bulk, which could enhance membrane permeability but reduce solubility.

Preparation Methods

Preparation of the Pyrazole Core

Pyrazole ring synthesis is commonly achieved by condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. For example, 3,5-dimethyl-1H-pyrazole is synthesized by reacting pentane-2,4-dione with hydrazine hydrate in methanol at mild temperatures (25–35 °C), an exothermic reaction that proceeds quantitatively.

Step Reagents Conditions Outcome
Pyrazole formation Pentane-2,4-dione + Hydrazine hydrate (85%) Methanol, 25–35 °C 3,5-Dimethyl-1H-pyrazole, quantitative yield

This step provides the core pyrazole scaffold required for further functionalization.

Introduction of the 2-Ethoxyethyl Side Chain at N-1 Position

The N-1 substitution with a 2-ethoxyethyl group typically involves nucleophilic substitution or alkylation reactions on the pyrazole nitrogen. Alkylation can be performed using 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride) under basic conditions.

Although direct experimental procedures for (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine are scarce, analogous procedures for N-alkylation of pyrazoles are well documented:

Step Reagents Conditions Notes
N-alkylation Pyrazole + 2-ethoxyethyl halide Base (e.g., potassium tert-butoxide), THF or DMF, room temp to reflux Alkylation at N-1 position; base deprotonates pyrazole nitrogen enabling substitution

Potassium tert-butoxide is preferred as a base due to its strong basicity and solubility in organic solvents, which facilitates clean alkylation with good yields.

Functionalization at the 4-Position to Introduce Methanamine Group

The 4-position of the pyrazole ring is functionalized to introduce the methanamine moiety, often via substitution reactions on a pyrazole-4-carbaldehyde or related intermediate.

A representative synthetic approach involves:

  • Preparation of 1-(2-ethoxyethyl)-1H-pyrazol-4-carbaldehyde.
  • Reductive amination or nucleophilic substitution with ammonia or amine sources to yield the methanamine derivative.

This can be summarized as:

Step Reagents Conditions Outcome
Formylation N-alkylated pyrazole + formylation agent (e.g., Vilsmeier-Haack reagent) Controlled temperature Pyrazole-4-carbaldehyde intermediate
Reductive amination Pyrazole-4-carbaldehyde + Ammonia or amine + Reducing agent (e.g., NaBH3CN) Mild conditions This compound

While specific literature for this exact compound is limited, reductive amination is a standard method to convert aldehydes to primary amines in pyrazole chemistry.

General Synthetic Procedure and Purification

Based on related pyrazole derivatives synthesis, a general procedure involves:

  • Dissolving the pyrazole intermediate in an aprotic solvent such as DMF or THF.
  • Adding base and alkylating agent for N-alkylation.
  • Isolating the intermediate by extraction and drying.
  • Performing formylation or other electrophilic substitution at the 4-position.
  • Reductive amination to introduce the methanamine.
  • Purification by chromatographic methods (e.g., silica gel column chromatography or reverse-phase HPLC).

For example, a similar pyrazole derivative synthesis used reverse-phase HPLC purification after reaction completion to isolate pure products.

Research Findings and Optimization Data

Though direct experimental data on this compound are scarce, analogous pyrazole derivatives have been synthesized with the following observations:

Parameter Condition Result Reference
Base for N-alkylation Potassium tert-butoxide in THF High yield (up to 78%) with clean reaction profile
Reaction monitoring TLC and LC-MS Effective to track reaction progress and purity
Reductive amination NaBH3CN in methanol or aqueous media Efficient conversion of aldehyde to amine Inferred from general protocols
Purification Reverse-phase HPLC High purity isolation of final product

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes
1. Pyrazole ring synthesis Condensation Pentane-2,4-dione + Hydrazine hydrate, MeOH, 25-35 °C Core pyrazole scaffold formation
2. N-1 Alkylation Nucleophilic substitution 2-Ethoxyethyl halide + Potassium tert-butoxide, THF/DMF, RT to reflux Introduction of 2-ethoxyethyl group
3. Formylation at C-4 Electrophilic substitution Vilsmeier-Haack reagent or equivalent Preparation of aldehyde intermediate
4. Reductive amination Reductive amination Ammonia or amine + NaBH3CN, mild conditions Introduction of methanamine group
5. Purification Chromatography Silica gel or reverse-phase HPLC Isolation of pure compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-ethoxyethylamine with pyrazole-4-carboxaldehyde in the presence of a catalyst (e.g., palladium on carbon) under inert conditions (N₂ atmosphere) can yield the target compound. Solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hours) are critical for achieving >70% yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How can researchers characterize the structural conformation of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyrazole ring substitution pattern and ethoxyethyl chain integration. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves conformational chirality and spatial arrangement of substituents . Computational tools (DFT calculations) complement experimental data to predict stability and reactive sites .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Enzymatic inhibition studies (e.g., CDK2 or PI3Kγ) using fluorescence-based kinase assays can identify potential therapeutic targets. Parallel anti-inflammatory screening via COX-2 inhibition ELISA is advised .

Advanced Research Questions

Q. How does the ethoxyethyl substituent influence the compound’s binding affinity to cyclin-dependent kinases (CDKs)?

  • Methodology : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to model interactions between the ethoxyethyl group and CDK2’s ATP-binding pocket. Validate with mutagenesis studies (e.g., Ala-scanning of CDK2 residues) and surface plasmon resonance (SPR) to quantify binding kinetics (KD). Compare with fluoroethyl analogs to assess substituent effects on potency .

Q. What strategies resolve contradictions in reported IC₅₀ values across cell lines?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. metabolic activity via resazurin) to confirm cytotoxicity mechanisms. Cross-validate with proteomics (e.g., Western blot for caspase-3 cleavage) to identify off-target effects .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

  • Methodology : Introduce deuterium at labile positions (e.g., methylene groups) to slow CYP450-mediated oxidation. Synthesize analogs with fluorinated ethoxy chains (e.g., 2,2-difluoroethyl) to reduce metabolic clearance. Assess stability in liver microsomes and correlate with LogP (HPLC) and plasma protein binding (equilibrium dialysis) .

Q. What experimental designs elucidate the compound’s mechanism of action in inflammatory pathways?

  • Methodology : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB, MAPK) in treated macrophages (RAW 264.7). Combine with siRNA knockdown of candidate targets (e.g., COX-2, TNF-α) to confirm functional roles. In vivo validation in murine models of arthritis (e.g., collagen-induced arthritis) with dose-response pharmacokinetics (plasma half-life, tissue distribution) .

Methodological Considerations Table

Parameter Recommended Approach Key References
Synthesis YieldOptimize solvent (ethanol), catalyst (Pd/C), and N₂ atmosphere
Structural Confirmation¹H/¹³C NMR, X-ray crystallography, HRMS
Enzymatic InhibitionFluorescence-based kinase assays (CDK2, PI3Kγ)
Metabolic StabilityLiver microsome assays + deuterium isotope effects
In Vivo ValidationMurine arthritis models + LC-MS/MS pharmacokinetics

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine
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(1-(2-ethoxyethyl)-1H-pyrazol-4-yl)methanamine

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